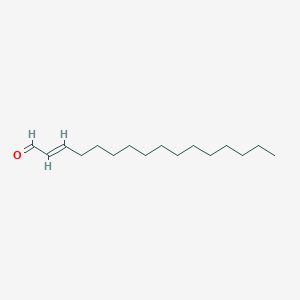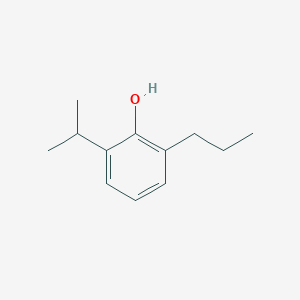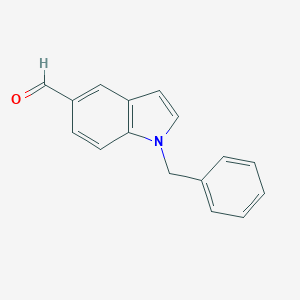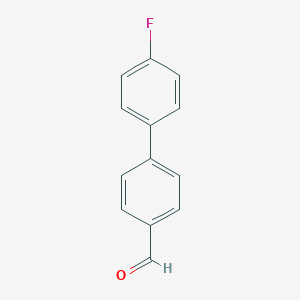
莫匹隆
描述
Moperone, also known as Luvatren (now discontinued), is a typical antipsychotic of the butyrophenone class . It is marketed in Japan for the treatment of schizophrenia . It acts as an antagonist for the D2 (Ki 0.7–1.9 nM), D3 (Ki 0.1–1 nM), and 5-HT2A (Ki 52 nM) receptors . It also has a high binding affinity for the sigma receptors .
Molecular Structure Analysis
Moperone has a molecular formula of C22H26FNO2 and a molar mass of 355.453 g·mol−1 . The IUPAC name for Moperone is 1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one .Chemical Reactions Analysis
Specific chemical reactions involving Moperone are not detailed in the search results .Physical And Chemical Properties Analysis
Moperone has a molecular formula of C22H26FNO2 and a molar mass of 355.453 g·mol−1 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also provided .科学研究应用
Neuroleptic Drug Analysis in Plasma
Moperone, as part of the butyrophenone class of drugs, is used in the quantitative analysis of neuroleptic drugs in human plasma . This is crucial for monitoring therapeutic levels and preventing overdose in patients treated for schizophrenia and other psychoses .
Dopamine Receptor Antagonism
Moperone acts as an antagonist for dopamine D2, D3, and D4 receptors , which is significant in the study of neurological disorders such as schizophrenia, psychosis, and movement disorders. Its ability to bind to these receptors allows researchers to study the effects of dopamine modulation in various conditions .
Acetylcholinesterase Inhibition
The compound has been identified to inhibit acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine. This property is useful in research related to neurodegenerative diseases like Alzheimer’s, where AChE inhibitors can help improve cognitive function .
Histamine H1 Receptor Inverse Agonism
Moperone is also a histamine H1 receptor inverse agonist . This application is relevant in allergy and inflammation studies, as well as in the development of treatments for conditions caused by histamine activity .
Ocular Hypotension Induction
In ophthalmology, moperone has been used to induce ocular hypotension in normotensive rabbits. This application is valuable for research into glaucoma treatment, where managing intraocular pressure is crucial .
Treatment of Schizophrenia and Psychosis
Moperone formulations have been historically used in the treatment of schizophrenia and psychosis. While not a primary application in modern clinical practice, it remains an important compound for pharmacological research in these areas .
安全和危害
Moperone is classified as having acute toxicity when ingested . In case of skin contact, the affected area should be washed off with soap and plenty of water . If inhaled, the person should be moved to fresh air . If swallowed, the mouth should be rinsed with water and vomiting should not be induced unless advised by a healthcare provider .
作用机制
Target of Action
Moperone, a typical antipsychotic of the butyrophenone class , primarily targets the D2, D3, and 5-HT2A receptors . These receptors play a crucial role in the regulation of neurotransmission in the brain. Moperone also has a high binding affinity for the sigma receptors .
Mode of Action
Moperone acts as an antagonist for the D2, D3, and 5-HT2A receptors . This means it binds to these receptors and blocks their activation, thereby inhibiting the neurotransmission mediated by these receptors.
Biochemical Pathways
Given its antagonistic action on d2, d3, and 5-ht2a receptors, it can be inferred that moperone may influence thedopaminergic and serotonergic pathways in the brain, which are involved in mood regulation and other cognitive functions .
Result of Action
The molecular and cellular effects of Moperone’s action are primarily related to its antagonistic activity on D2, D3, and 5-HT2A receptors. By blocking these receptors, Moperone can modulate neurotransmission in the brain, potentially alleviating symptoms of conditions like schizophrenia .
属性
IUPAC Name |
1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHNABIDCTLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3871-82-7 (hydrochloride) | |
| Record name | Moperone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6049062 | |
| Record name | Moperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Moperone | |
CAS RN |
1050-79-9 | |
| Record name | Moperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moperone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU730881W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)









![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)

